Cas no 2694725-13-6 (benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)

ベンジル N-{3-フルオロ-4-(ヒドロキシメチル)フェニルメチル}カルバメートは、有機合成中間体として重要な化合物です。3-フルオロ-4-ヒドロキシメチル基を有するベンゼン環とカルバメート保護基の組み合わせにより、高い反応選択性と安定性を特徴とします。特に医薬品中間体としての応用が期待され、フッ素原子の導入により分子の脂溶性や代謝安定性を向上させることが可能です。保護基としてのカルバメート構造は穏やかな条件下での脱保護が可能であり、多段階合成における官能基保護戦略に有用です。この化合物の特長は、その分子設計により精密な構造制御が可能な点にあります。

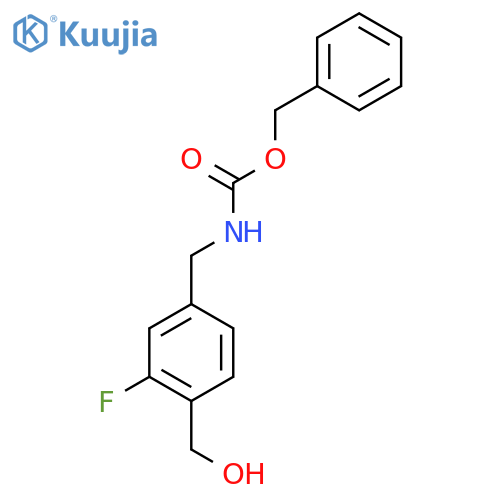

2694725-13-6 structure

商品名:benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate

benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2694725-13-6

- EN300-33050547

- benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate

- benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate

-

- インチ: 1S/C16H16FNO3/c17-15-8-13(6-7-14(15)10-19)9-18-16(20)21-11-12-4-2-1-3-5-12/h1-8,19H,9-11H2,(H,18,20)

- InChIKey: CWDVZLGGFTXDOK-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CO)CNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 289.11142153g/mol

- どういたいしつりょう: 289.11142153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33050547-0.05g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 0.05g |

$1032.0 | 2025-03-18 | |

| Enamine | EN300-33050547-0.25g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 0.25g |

$1131.0 | 2025-03-18 | |

| Enamine | EN300-33050547-2.5g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 2.5g |

$2408.0 | 2025-03-18 | |

| Enamine | EN300-33050547-0.5g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 0.5g |

$1180.0 | 2025-03-18 | |

| Enamine | EN300-33050547-5.0g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 5.0g |

$3562.0 | 2025-03-18 | |

| Enamine | EN300-33050547-5g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 5g |

$3562.0 | 2023-09-04 | ||

| Enamine | EN300-33050547-10g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 10g |

$5283.0 | 2023-09-04 | ||

| Enamine | EN300-33050547-0.1g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 0.1g |

$1081.0 | 2025-03-18 | |

| Enamine | EN300-33050547-10.0g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 10.0g |

$5283.0 | 2025-03-18 | |

| Enamine | EN300-33050547-1.0g |

benzyl N-{[3-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate |

2694725-13-6 | 95.0% | 1.0g |

$1229.0 | 2025-03-18 |

benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2694725-13-6 (benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate) 関連製品

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量